Lipophilicity Advantage Over Des-Methyl Analog
The target compound (CAS 220137-80-4) exhibits a computed XLogP3-AA value of 2.2, which is 0.4 log units higher than the des-methyl analog 1-(piperidin-1-ylmethyl)cyclohexanamine (CAS 220137-70-2, XLogP3 1.8) [1]. This increase in lipophilicity is attributable to the additional methyl group on the piperidine ring and is expected to correlate with improved passive membrane diffusion.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 1-(Piperidin-1-ylmethyl)cyclohexanamine (CAS 220137-70-2): 1.8 |
| Quantified Difference | Δ = 0.4 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18) |
Why This Matters
The 0.4-unit higher logP directly influences predicted permeability and distribution, critical for CNS-targeted lead optimization.
- [1] PubChem. Computed XLogP3-AA values: CID 6485705 (target) vs. CID 6484226 (des-methyl analog). View Source
